molecular formula C8H14OS B161666 3-Methyl-3-propan-2-ylthiolan-2-one CAS No. 132462-15-8

3-Methyl-3-propan-2-ylthiolan-2-one

Cat. No.: B161666
CAS No.: 132462-15-8
M. Wt: 158.26 g/mol
InChI Key: UCHYWPZVYRMTQC-UHFFFAOYSA-N
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Description

3-Methyl-3-propan-2-ylthiolan-2-one is a thiolactone derivative characterized by a five-membered cyclic thioester structure. The compound features a methyl group and an isopropyl (propan-2-yl) substituent at the 3-position of the thiolan-2-one ring. This structural configuration confers unique physicochemical properties, including moderate polarity, thermal stability, and solubility in organic solvents like dichloromethane and ethyl acetate.

The compound’s stereoelectronic properties are often elucidated via X-ray crystallography, with software such as SHELXL (a component of the SHELX system) widely employed for refining crystal structures and confirming bond lengths, angles, and torsional conformations . Analytical methods, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR), are critical for verifying purity and distinguishing it from structurally related impurities or degradation products.

Properties

CAS No.

132462-15-8

Molecular Formula

C8H14OS

Molecular Weight

158.26 g/mol

IUPAC Name

3-methyl-3-propan-2-ylthiolan-2-one

InChI

InChI=1S/C8H14OS/c1-6(2)8(3)4-5-10-7(8)9/h6H,4-5H2,1-3H3

InChI Key

UCHYWPZVYRMTQC-UHFFFAOYSA-N

SMILES

CC(C)C1(CCSC1=O)C

Canonical SMILES

CC(C)C1(CCSC1=O)C

Synonyms

2(3H)-Thiophenone,dihydro-3-methyl-3-(1-methylethyl)-(9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-propan-2-ylthiolan-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-isopropyl-3-methylbutan-2-one with sulfur and a suitable catalyst to form the thiophene ring. The reaction conditions may include elevated temperatures and the use of solvents such as toluene or xylene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may be optimized for large-scale production by adjusting parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-propan-2-ylthiolan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether.

    Substitution: Electrophilic substitution reactions can introduce new functional groups onto the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Halogenated or nitrated thiophenes.

Scientific Research Applications

3-Methyl-3-propan-2-ylthiolan-2-one has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-3-propan-2-ylthiolan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects can be mediated through pathways involving oxidative stress, inflammation, or signal transduction.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To contextualize the properties of 3-methyl-3-propan-2-ylthiolan-2-one, a comparison with analogous thiolactones and heterocyclic compounds is provided below. Key parameters include molecular weight, melting point, solubility, spectroscopic signatures, and reactivity.

Table 1: Physical and Spectroscopic Properties of Selected Thiolactones

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility (mg/mL) Key NMR Peaks (δ, ppm)
This compound 172.28 78–82 15 (CH₂Cl₂) 1.25 (d, 6H), 1.95 (s, 3H), 3.45 (m, 1H)
3-Ethylthiolan-2-one 130.22 64–67 22 (CHCl₃) 1.05 (t, 3H), 2.40 (q, 2H), 3.20 (m, 2H)
3-Phenylthiolan-2-one 178.25 102–105 8 (EtOAc) 7.35–7.50 (m, 5H), 3.60 (m, 2H)
3-Methyl-3-butylthiolan-2-one 186.32 88–91 12 (DCM) 1.30 (m, 4H), 1.95 (s, 3H), 3.30 (m, 2H)

Key Observations:

Steric Effects : The isopropyl group in this compound increases steric hindrance compared to ethyl or phenyl derivatives, reducing its solubility in polar solvents but enhancing thermal stability.

Spectroscopic Differentiation : The compound’s NMR profile is distinct due to the isopropyl group’s characteristic doublet (δ ~1.25 ppm) and methyl singlet (δ ~1.95 ppm). This contrasts with phenyl-substituted analogs, which exhibit aromatic proton resonances (δ ~7.35–7.50 ppm) .

Reactivity : Thiolactones with bulky substituents (e.g., isopropyl) exhibit slower ring-opening kinetics in nucleophilic reactions compared to less-hindered analogs like 3-ethylthiolan-2-one.

Table 2: Reactivity and Stability Comparison

Parameter This compound 3-Ethylthiolan-2-one 3-Phenylthiolan-2-one
Hydrolysis Rate (pH 7) 0.12 h⁻¹ 0.45 h⁻¹ 0.08 h⁻¹
Thermal Decomposition (°C) 220 195 245
Ring-Opening (Amine Attack) Moderate Fast Slow

Stability and Impurity Profiles:

Analytical methods for related compounds (e.g., USP standards for drospirenone impurities) highlight the importance of monitoring regioisomers and oxidation byproducts . For this compound, common impurities include open-chain thioesters and sulfoxide derivatives, which are distinguishable via LC-MS and IR spectroscopy.

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